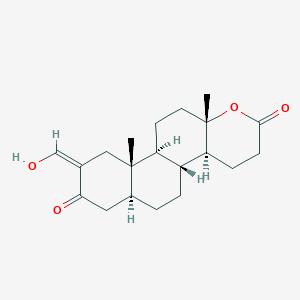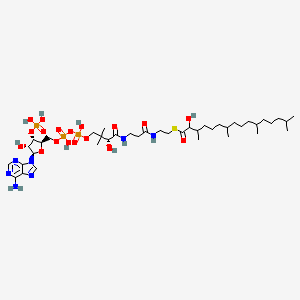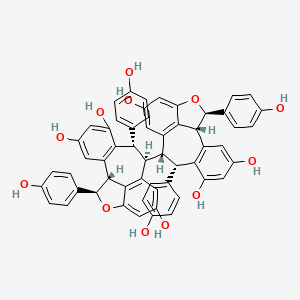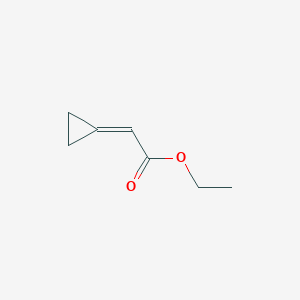
Ethyl 2-cyclopropylideneacetate
Overview
Description
Ethyl 2-cyclopropylideneacetate is a chemical compound that has been extensively studied for its unique reactivity and potential applications in organic synthesis. This compound serves as a versatile building block in the synthesis of various cyclic and polycyclic structures, owing to its unique cyclopropylidene group.
Synthesis Analysis
The synthesis of Ethyl 2-cyclopropylideneacetate and its derivatives has been achieved through several methodologies. Notably, nickel-catalyzed intermolecular [3 + 2 + 2] cocyclization processes involving ethyl cyclopropylideneacetate and alkynes have been developed to synthesize seven-membered carbocycles with high selectivity (Saito et al., 2007). Additionally, the compound has been utilized in [4+3] cycloaddition reactions with 1,3-dienes and in [3+2+2] cycloaddition with diynes and alkynes, leading to the formation of complex bicyclic compounds (Saito & Takeuchi, 2007).
Molecular Structure Analysis
Ethyl 2-cyclopropylideneacetate's molecular structure is characterized by the presence of a cyclopropylidene group attached to an acetate ester. This structure imparts significant reactivity to the compound, making it a valuable intermediate in organic synthesis. The electron-withdrawing effect of the acetate ester stabilizes the cyclopropylidene moiety, facilitating its participation in various cycloaddition reactions.
Chemical Reactions and Properties
This compound exhibits a wide range of chemical reactivity, including participation in nickel-catalyzed cycloaddition reactions to form seven-membered carbocycles and bicyclic compounds with high yield and selectivity. Its reactivity is further evidenced in [4+3+2] cycloaddition reactions with dienynes, highlighting its utility in synthesizing compounds containing nine-membered rings (Yamasaki et al., 2013).
Scientific Research Applications
1. Nickel-Catalyzed [3 + 2 + 2] Cycloaddition
- Application Summary : This research involves the use of Ethyl 2-cyclopropylideneacetate in a nickel-catalyzed [3 + 2 + 2] cycloaddition with heteroatom-substituted alkynes. This reaction is used to selectively create a three-component reaction with 1,3-diynes .
- Methods and Procedures : The cocyclization of Ethyl 2-cyclopropylideneacetate (1), 1,3-diynes, and heteroatom-substituted alkynes is catalyzed by nickel . This process leads to the synthesis of heteroatom-substituted cycloheptadiene and related compounds .
- Results and Outcomes : The study provided an efficient method for the synthesis of heteroatom-substituted cycloheptadiene and related compounds .
2. Synthesis of Coumarin-3-Carboxylate Ester
- Application Summary : This research involves the condensation of Ethyl 2-cyclopropylideneacetate with salicylaldehyde to afford either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product .
- Methods and Procedures : The condensation is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of Ethyl 2-cyclopropylideneacetate with salicylaldehyde .
- Results and Outcomes : The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . The study also developed an efficient and facile approach for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of Ethyl 2-cyclopropylideneacetate with salicylaldehyde .
properties
IUPAC Name |
ethyl 2-cyclopropylideneacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-9-7(8)5-6-3-4-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINXGNHRKLMYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452879 | |
| Record name | Ethyl 2-cyclopropylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyclopropylideneacetate | |
CAS RN |
74592-36-2 | |
| Record name | Ethyl 2-cyclopropylideneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-cyclopropylideneacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

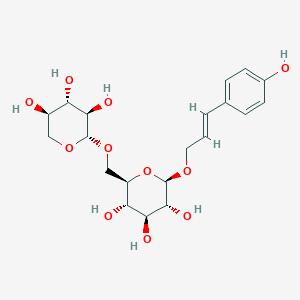
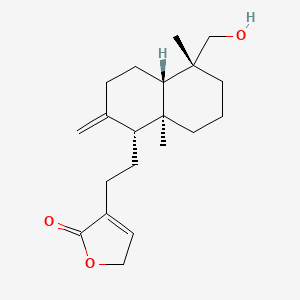
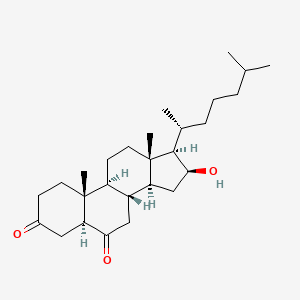
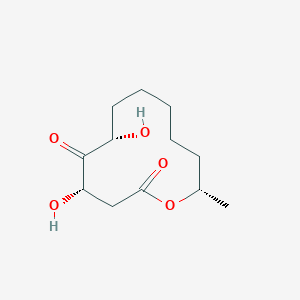
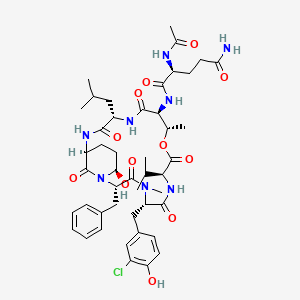
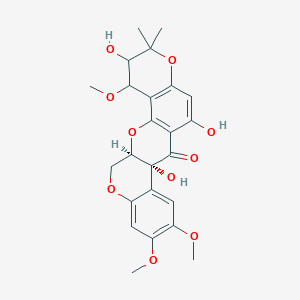
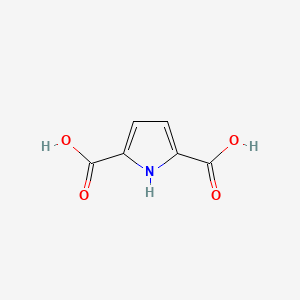
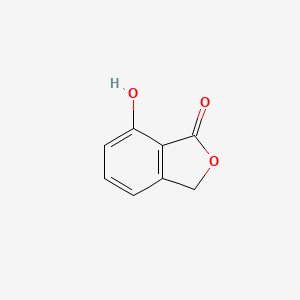
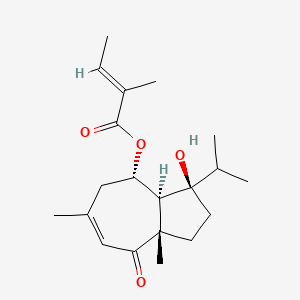
![(1R)-1-[(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1249763.png)
